molecular formula C16H18N4O B6794001 N,N-bis(cyclopropylmethyl)pyrido[2,3-b]pyrazine-6-carboxamide

N,N-bis(cyclopropylmethyl)pyrido[2,3-b]pyrazine-6-carboxamide

Cat. No.: B6794001
M. Wt: 282.34 g/mol
InChI Key: PWKJAWHGQCWJRK-UHFFFAOYSA-N
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Description

N,N-bis(cyclopropylmethyl)pyrido[2,3-b]pyrazine-6-carboxamide is a complex organic compound that belongs to the class of pyrido[2,3-b]pyrazine derivatives

Properties

IUPAC Name

N,N-bis(cyclopropylmethyl)pyrido[2,3-b]pyrazine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N4O/c21-16(20(9-11-1-2-11)10-12-3-4-12)14-6-5-13-15(19-14)18-8-7-17-13/h5-8,11-12H,1-4,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWKJAWHGQCWJRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN(CC2CC2)C(=O)C3=NC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyclopropylmethyl)pyrido[2,3-b]pyrazine-6-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of pyridine-2,6-dicarboxylic acid with cyclopropylmethylamine under controlled conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carboxamide bond .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyclopropylmethyl)pyrido[2,3-b]pyrazine-6-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N,N-bis(cyclopropylmethyl)pyrido[2,3-b]pyrazine-6-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N-bis(cyclopropylmethyl)pyrido[2,3-b]pyrazine-6-carboxamide involves its interaction with specific molecular targets. In the context of its anti-tubercular activity, the compound is believed to inhibit the synthesis of mycolic acids, which are essential components of the bacterial cell wall. This inhibition disrupts the integrity of the cell wall, leading to the death of the bacteria .

Comparison with Similar Compounds

Similar Compounds

  • N,N-bis(2-pyridyl)pyridine-2,6-dicarboxamide
  • 2,6-Bis(pyrazine-2-carboxamido)pyridine
  • 2,6-Bis(pyridine-2-carboxamido)pyridine

Uniqueness

N,N-bis(cyclopropylmethyl)pyrido[2,3-b]pyrazine-6-carboxamide is unique due to its cyclopropylmethyl groups, which impart distinct steric and electronic properties. These properties can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various applications .

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